molecular formula C9H16O4 B1464501 Ethyl 2-ethyl-4-methoxy-3-oxobutanoate CAS No. 13420-03-6

Ethyl 2-ethyl-4-methoxy-3-oxobutanoate

Cat. No.: B1464501
CAS No.: 13420-03-6
M. Wt: 188.22 g/mol
InChI Key: CORGFINQARASPK-UHFFFAOYSA-N
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Description

Ethyl 2-ethyl-4-methoxy-3-oxobutanoate is an organic compound with the molecular formula C9H16O4. It is a colorless liquid that is used in various chemical reactions and industrial applications. This compound is known for its unique structure, which includes an ester functional group, making it a valuable intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 2-ethyl-4-methoxy-3-oxobutanoate can be synthesized through several methods. One common method involves the reaction of ethyl acetoacetate with ethyl iodide in the presence of a base such as sodium ethoxide. The reaction proceeds via nucleophilic substitution, where the ethyl group is introduced to the acetoacetate molecule.

Another method involves the Claisen condensation of ethyl acetate with ethyl acetoacetate. This reaction requires a strong base, such as sodium ethoxide, and is typically carried out under reflux conditions. The product is then purified through distillation or recrystallization.

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale reactions using similar synthetic routes. The use of continuous flow reactors and automated systems allows for efficient and consistent production. The reaction conditions are carefully controlled to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-ethyl-4-methoxy-3-oxobutanoate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction of this compound can yield alcohols. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule. For example, halogenation can be achieved using halogenating agents like bromine or chlorine.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Bromine in carbon tetrachloride for halogenation.

Major Products Formed

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Halogenated derivatives.

Scientific Research Applications

Ethyl 2-ethyl-4-methoxy-3-oxobutanoate is used in various scientific research applications, including:

    Chemistry: As an intermediate in the synthesis of complex organic molecules.

    Biology: In the study of enzyme-catalyzed reactions and metabolic pathways.

    Medicine: As a precursor in the synthesis of pharmaceutical compounds.

    Industry: In the production of agrochemicals and flavoring agents.

Mechanism of Action

The mechanism of action of ethyl 2-ethyl-4-methoxy-3-oxobutanoate involves its interaction with specific molecular targets. In enzymatic reactions, it can act as a substrate or inhibitor, affecting the activity of enzymes involved in metabolic pathways. The ester functional group allows it to participate in esterification and hydrolysis reactions, which are crucial in various biological processes.

Comparison with Similar Compounds

Similar Compounds

    Ethyl acetoacetate: Similar in structure but lacks the methoxy group.

    Methyl 2-ethyl-4-methoxy-3-oxobutanoate: Similar but with a methyl ester instead of an ethyl ester.

    Ethyl 2-methylacetoacetate: Similar but with a methyl group instead of an ethyl group.

Uniqueness

This compound is unique due to its specific combination of functional groups, which provides distinct reactivity and applications. The presence of both ethyl and methoxy groups enhances its versatility in synthetic chemistry and industrial applications.

Properties

IUPAC Name

ethyl 2-ethyl-4-methoxy-3-oxobutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16O4/c1-4-7(8(10)6-12-3)9(11)13-5-2/h7H,4-6H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CORGFINQARASPK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)COC)C(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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